molecular formula C13H17N5O5S B13910080 8-(2-Propenylmercapto)guanosine

8-(2-Propenylmercapto)guanosine

Cat. No.: B13910080
M. Wt: 355.37 g/mol
InChI Key: GUGINDRESZHQCY-IOSLPCCCSA-N
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Description

8-(2-Propenylmercapto)guanosine is a modified nucleoside derived from guanosine, a purine nucleoside. Guanosine is known for its neuroprotective properties and its role in various physiological processes . The modification at the 8th position with a 2-propenylmercapto group introduces unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Propenylmercapto)guanosine typically involves the alkylation of guanosine at the 8th position. One common method is the photo-mediated Minisci reaction, which allows for site-selective alkylation at the C8 position of guanosine . This reaction involves the use of catechol to assist in the formation of alkyl radicals, enhancing the yield of the desired product.

Industrial Production Methods: Industrial production of guanosine and its derivatives, including this compound, often relies on microbial fermentation. Recombinant Escherichia coli strains are engineered to overexpress enzymes involved in the biosynthesis of guanosine nucleotides . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-(2-Propenylmercapto)guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: 8-oxo-7,8-dihydroguanosine

    Reduction: Reduced forms of the propenylmercapto group

    Substitution: Various substituted guanosine derivatives

Comparison with Similar Compounds

Uniqueness: 8-(2-Propenylmercapto)guanosine is unique due to the presence of the propenylmercapto group, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C13H17N5O5S

Molecular Weight

355.37 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1

InChI Key

GUGINDRESZHQCY-IOSLPCCCSA-N

Isomeric SMILES

C=CCSC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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